molecular formula C9H13F6N3O4S2 B1590196 1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide CAS No. 216299-72-8

1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide

Cat. No. B1590196
M. Wt: 405.3 g/mol
InChI Key: CDWUIWLQQDTHRA-UHFFFAOYSA-N
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Description

1-Propyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid with the empirical formula C9H13F6N3O4S2 . It is also known by the synonyms PMIM BTA and PMIM TFSI . This compound has a molecular weight of 405.34 .


Molecular Structure Analysis

The molecular structure of 1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide has been analyzed using various methods such as density functional theory (DFT) . The compound is stable, vertically and laterally homogeneous .


Physical And Chemical Properties Analysis

1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide is a liquid with an assay of ≥98% (H-NMR) and impurities of ≤0.5% water . It has been analyzed using hard x-ray photoelectron spectroscopy (HAXPES) .

Scientific Research Applications

Electrolyte Applications in Energy Storage

1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide shows potential in energy storage applications. It is being explored as a lithium-ion battery electrolyte, demonstrating a large diffusion coefficient and a wide operational temperature range, contributing to improved battery performance (Sundari et al., 2022). Additionally, its use in supercapacitors for large temperature range applications is under investigation, where it exhibits excellent thermal properties, high-temperature decomposition, and a wide electrochemical window, making it suitable for extreme temperature operations (Newell et al., 2018).

Solvent for Azeotropic Mixture Separation

This compound has been studied for its effectiveness as a solvent in separating azeotropic mixtures. Research indicates its ability to extract ethanol from heptane, demonstrating its potential in industrial separation processes. The selectivity and solute distribution ratio of these ionic liquids make them promising for such applications (Seoane et al., 2012).

Conductive Polymer Electrolytes

In the field of polymer science, 1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide is being used to develop novel ionic interpenetrating polymer networks (IPNs). These IPNs demonstrate increased flexibility, small swelling ability, high conductivity, and mechanical stability, even in a swollen state. This makes them suitable candidates for highly conductive solid polymer electrolytes, potentially applicable in various electronic devices (Shaplov et al., 2009).

Liquid Crystalline Studies

Studies on 1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide have also delved into its properties in liquid crystalline states. Research on similar long-chain 1-alkyl-3-methylimidazolium salts demonstrates their amphiphilic characteristics and the formation of smectic liquid crystalline phases at higher temperatures. This research provides valuable insights into the thermotropic phase behavior of such compounds (Bradley et al., 2002).

Water Separation from Alcohols

Investigations into using 1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide for water separation from alcohols have been conducted. This ionic liquid demonstrated effective separation capabilities, showing potential for industrial applications in the purification and processing of alcoholic compounds (Cumplido et al., 2020).

Extraction of Phenolic Compounds

The compound is being explored for its potential in extracting phenolic compounds from water, analyzing the influence of factors like solution concentration and temperature on the extraction process. This research contributes to understanding the effectiveness of ionic liquids in environmental and analytical applications (Sas et al., 2019).

Safety And Hazards

This compound is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Oral, Aquatic Chronic 2, and Skin Corr. 1B . It is recommended to avoid contact with skin and eyes, and not to ingest or inhale the compound .

Future Directions

Ionic liquids like 1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide are being targeted for applications in next-generation low-power electronics and optoelectronic devices . Their unique properties make them promising candidates for various applications in the future.

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-methyl-3-propylimidazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2.C2F6NO4S2/c1-3-4-9-6-5-8(2)7-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H,3-4H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWUIWLQQDTHRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F6N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047947
Record name 1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide

CAS RN

216299-72-8
Record name 1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-3-propylimidazolium Bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
S Papović, M Vraneš, S Gadžurić - The Journal of Chemical …, 2015 - Elsevier
Density, electrical conductivity and viscosity of binary liquid mixtures of γ-butyrolactone, (GBL) with 1-methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide, [pmim][NTf 2 ], were …
Number of citations: 25 www.sciencedirect.com
S García, M Larriba, J García, JS Torrecilla… - The Journal of Chemical …, 2011 - Elsevier
The (liquid+liquid) equilibrium (LLE) data for two systems containing heptane, toluene, and 1-methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide ([mpim][Tf 2 N]) or 1-allyl-3-…
Number of citations: 14 www.sciencedirect.com
OG Sas, I Domínguez, Á Domínguez… - The Journal of Chemical …, 2019 - Elsevier
The extraction of phenolic compounds (phenol, o-cresol, 2-chlorophenol and resorcinol) from water using the bis(trifluoromethylsulfonyl)imide [NTf 2 ]-based ionic liquids (ILs): 1-methyl-…
Number of citations: 21 www.sciencedirect.com
S Corderí, B González, N Calvar, E Gómez - Fluid phase equilibria, 2013 - Elsevier
In this work the imidazolium ionic liquids 1-hexyl-3-methylimidazolium trifluoromethanesulfonate, [HMim][TfO], 1-hexyl-3-methylimidazolium dicyanamide, [HMim][N(CN) 2 ], 1-hexyl-3-…
Number of citations: 51 www.sciencedirect.com
T Endo, K Sakaguchi, K Higashihara… - Journal of Chemical & …, 2019 - ACS Publications
We systematically analyzed the thermal phase behaviors (phase change and thermal decomposition temperatures), densities, and viscosities of 1-isopropyl-3-methylimidazolium ([iC 3 …
Number of citations: 4 pubs.acs.org
N Calvar, E Gómez, Á Domínguez… - The Journal of Chemical …, 2011 - Elsevier
The osmotic and activity coefficients and vapour pressures of binary mixtures containing 1-propanol, or 2-propanol and imidazolium-based ionic liquids with bis(trifluoromethylsulfonyl)…
Number of citations: 18 www.sciencedirect.com
SPM Ventura, AMM Gonçalves, F Gonçalves… - Aquatic toxicology, 2010 - Elsevier
Ionic liquids (ILs) are an exciting class of neoteric solvents that are being object of great attention as a potential replacement to conventional environmental damaging solvents in …
Number of citations: 147 www.sciencedirect.com
AK Bharwal, NA Nguyen, C Iojoiu, C Henrist, F Alloin - Solid State Ionics, 2017 - Elsevier
A series of new polymer electrolytes based on polydimethylsiloxane bearing 1-N-methylimidazolium-pentyl iodide side chains, (PILs) with different ionic functionality have been …
Number of citations: 19 www.sciencedirect.com
I Domínguez, PF Requejo, J Canosa… - The Journal of Chemical …, 2014 - Elsevier
Ionic liquids, with their unique and tunable properties, can be an advantageous alternative as extractive solvents in separation processes involving systems containing aliphatic and …
Number of citations: 19 www.sciencedirect.com
AK Bharwal, L Manceriu, C Iojoiu… - ACS Applied Energy …, 2018 - ACS Publications
With the purpose of achieving highly stable and efficient polymer electrolytes for dye-sensitized solar cell (DSSC) applications, a series of new poly(ionic liquids) (PILs), namely, poly(1-N…
Number of citations: 9 pubs.acs.org

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